2-Bromo-3'-chloro-4'-fluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3’-chloro-4’-fluorobenzophenone is an organic compound with the molecular formula C13H7BrClFO. It is a derivative of benzophenone, characterized by the presence of bromine, chlorine, and fluorine atoms on the aromatic rings. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity .
Preparation Methods
The synthesis of 2-Bromo-3’-chloro-4’-fluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 2-bromobenzoyl chloride with 3-chloro-4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
2-Bromo-3’-chloro-4’-fluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carbonyl group in the benzophenone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-3’-chloro-4’-fluorobenzophenone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3’-chloro-4’-fluorobenzophenone in biological systems is not fully understood. its activity is believed to involve interactions with cellular proteins and enzymes. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, potentially leading to inhibition or modulation of enzymatic activity .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-3’-chloro-4’-fluorobenzophenone include:
3-Bromo-4’-fluorobenzophenone: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Bromo-4’-fluoro-3’-chlorobenzophenone: A positional isomer with similar properties but different reactivity due to the arrangement of substituents.
4-Bromo-3-chlorobenzophenone: Lacks the fluorine atom, which can influence its chemical behavior and applications.
The uniqueness of 2-Bromo-3’-chloro-4’-fluorobenzophenone lies in its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical and physical properties .
Properties
IUPAC Name |
(2-bromophenyl)-(3-chloro-4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClFO/c14-10-4-2-1-3-9(10)13(17)8-5-6-12(16)11(15)7-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRPWIDVINYOID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.